
2-Hydroxyglutaryl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyglutaryl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyglutaric acid. It derives from a glutaryl-CoA and a 2-hydroxyglutaric acid. It is a conjugate acid of a this compound(5-).
Aplicaciones Científicas De Investigación
Electron Transfer in Enzymatic Reactions
2-Hydroxyglutaryl-CoA plays a crucial role in the electron transfer processes of certain enzymes. For example, this compound dehydratase from Acidaminococcus fermentans involves a complex interplay of ATP, Mg2+, flavodoxin, and iron-sulfur clusters for its activation and function. This enzyme facilitates the elimination of water from (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, a significant biochemical reaction (Hans et al., 2002).
Substrate Specificity and Biotechnological Applications
Research on the substrate specificity of this compound dehydratase from Clostridium symbiosum revealed its potential for biotechnological applications, such as bio-based production of adipic acid. This enzyme can act on various substrates, suggesting its versatility in biochemical reactions (Parthasarathy et al., 2011).
Equilibrium Studies of α-Hydroxyacyl‐CoA Compounds
The equilibrium between α-hydroxyacyl‐CoA compounds and their 2-enoyl‐CoA derivatives, including this compound, has been investigated through experimental and computational approaches. This research provides insights into the chemical behavior and stability of these compounds, which are essential for understanding metabolic pathways (Parthasarathy et al., 2010).
Insights into Inherited Ketogenesis Disorders
Structural studies of enzymes related to this compound, such as HMG-CoA synthase and lyase, have provided valuable insights into inherited ketogenesis disorders. The detailed crystal structures of these enzymes help in understanding the molecular basis of these disorders and the potential for inhibitor design (Fu et al., 2006).
ATP-Driven Electron Transfer in Radical Reactions
This compound is also involved in ATP-driven electron transfer in radical enzymatic reactions. This novel method of generating organic radicals has similarities to electron transfer in nitrogenase, further highlighting the diverse roles of this compound in biochemistry (Buckel et al., 2004).
Propiedades
Fórmula molecular |
C26H42N7O20P3S |
|---|---|
Peso molecular |
897.6 g/mol |
Nombre IUPAC |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
ITRSBJZNLOYNNR-RMNRSTNRSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



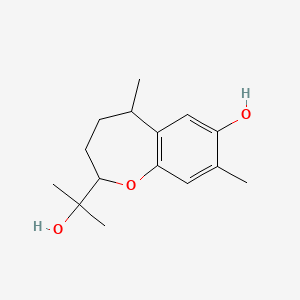
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
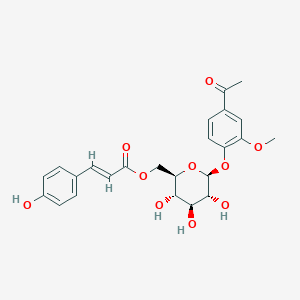
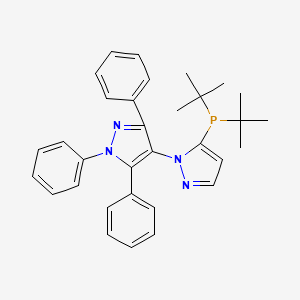
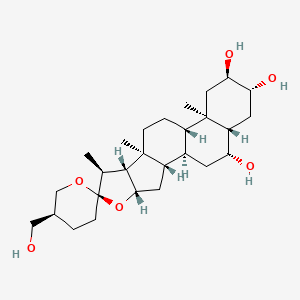
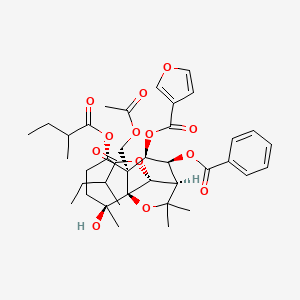
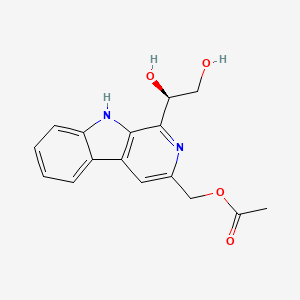

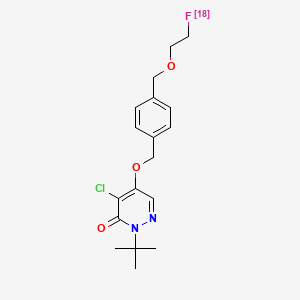
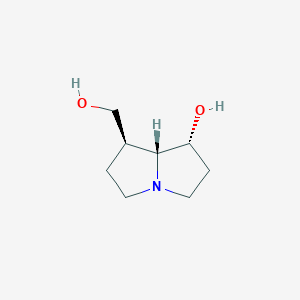

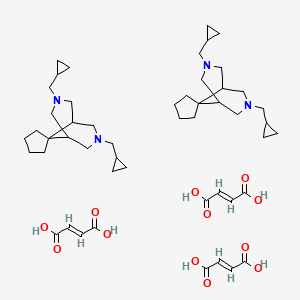
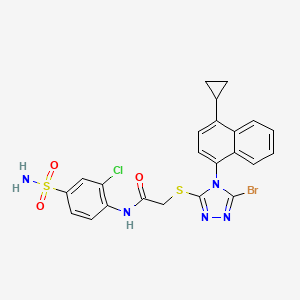
![8-[Bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1243550.png)